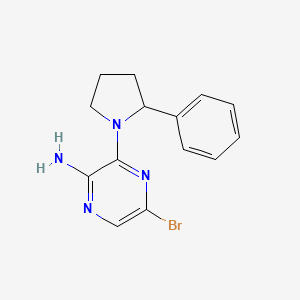

(-)-Benzotetramisole

描述

(-)-Benzotetramisole is a chiral compound known for its biological activity and its use as a biochemical tool It is an enantiomer of tetramisole, which is a well-known anthelmintic agent

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Benzotetramisole typically involves the resolution of racemic tetramisole. One common method is the use of chiral resolution agents to separate the enantiomers. The process involves:

Resolution of Racemic Mixture: The racemic mixture of tetramisole is treated with a chiral acid, such as tartaric acid, to form diastereomeric salts.

Separation of Diastereomers: The diastereomers are separated by crystallization or chromatography.

Reconversion to Free Base: The separated diastereomeric salts are then converted back to the free base form of this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for yield and purity, often involving automated chromatography systems and large-scale crystallization techniques.

化学反应分析

Types of Reactions: (-)-Benzotetramisole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to its corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: N-alkyl or N-acyl derivatives.

科学研究应用

(-)-Benzotetramisole has a wide range of applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric synthesis and as a resolving agent for chiral compounds.

Biology: Acts as an inhibitor of alkaline phosphatase, making it useful in enzyme studies.

Medicine: Investigated for its potential anti-cancer and immunomodulatory properties.

Industry: Used in the synthesis of other chiral compounds and as a biochemical tool in various industrial processes.

作用机制

The mechanism of action of (-)-Benzotetramisole involves its interaction with specific molecular targets:

Enzyme Inhibition: It inhibits alkaline phosphatase by binding to the active site of the enzyme, preventing substrate access.

Molecular Targets: The primary target is the enzyme alkaline phosphatase, but it may also interact with other enzymes and proteins involved in cellular processes.

Pathways Involved: The inhibition of alkaline phosphatase affects various biochemical pathways, including those involved in phosphate metabolism and signal transduction.

相似化合物的比较

Tetramisole: The racemic mixture from which (-)-Benzotetramisole is derived.

Levamisole: The other enantiomer of tetramisole, known for its immunomodulatory effects.

Pyrantel: Another anthelmintic agent with a similar mode of action.

Comparison:

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its racemic mixture and other enantiomers.

Activity: While tetramisole and levamisole have broader anthelmintic activity, this compound is more selective in its enzyme inhibition properties.

Applications: this compound is preferred in research settings for its specificity and reduced side effects compared to levamisole.

属性

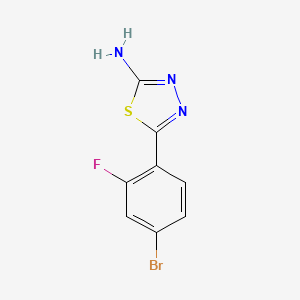

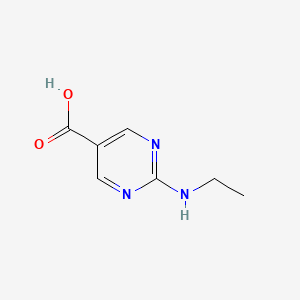

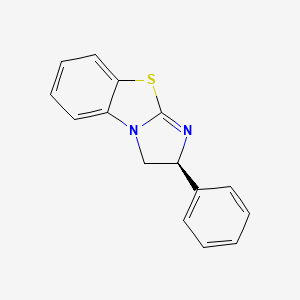

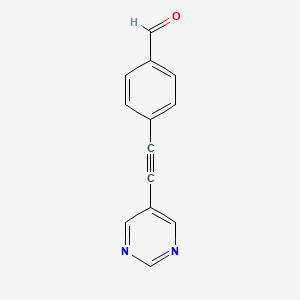

IUPAC Name |

(2S)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCWPCVAVSIFLO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589931 | |

| Record name | (2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950194-37-3 | |

| Record name | (2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is (-)-Benzotetramisole primarily used for in organic synthesis?

A1: this compound is primarily used as a chiral catalyst for enantioselective acyl transfer reactions. [, , ] This allows chemists to selectively create specific enantiomers of molecules, which is crucial for pharmaceuticals and other bioactive compounds.

Q2: What type of reactions is this compound known to catalyze effectively?

A2: this compound is particularly effective in catalyzing kinetic resolutions, desymmetrizations, and dynamic kinetic resolutions. [, , ]

Q3: Can you provide specific examples of reactions where this compound excels as a catalyst?

A3: Certainly! this compound demonstrates exceptional catalytic activity in:

- Kinetic resolution of secondary alcohols: It effectively separates racemic mixtures of secondary alcohols into their individual enantiomers by selectively reacting with one enantiomer over the other. [, , ]

- Kinetic resolution of azlactones: It enables the synthesis of optically active di(1-naphthyl)methyl esters of α-amino acids with high enantiomeric excess. [, ]

- Dynamic kinetic resolution of racemic α-arylalkanoic acids: It allows the efficient production of chiral 2-arylalkanoic esters, including pharmaceutical compounds like ibuprofen, from their racemic mixtures. []

Q4: How does the presence of this compound impact the stereochemical outcome of these reactions?

A4: this compound's chiral environment interacts differently with the enantiomers of the substrate. This difference in interaction leads to preferential formation of one stereoisomer over the other, achieving high enantioselectivity in the product.

Q5: Are there any specific structural features in substrates that make them particularly suitable for this compound catalyzed reactions?

A5: Research suggests that substrates possessing specific structural features, such as 2-arylpropionic acid derivatives or ortho-substituted aromatic compounds (particularly 2,5-disubstituted ones), exhibit a high degree of selectivity in reactions catalyzed by this compound. []

Q6: Are there any studies on the reaction mechanism of this compound catalysis?

A6: Yes, computational studies have shed light on the mechanism of action. For instance, in the dynamic kinetic resolution of azlactones, DFT calculations suggest that this compound stabilizes the transition state of the fast-reacting enantiomer through electrostatic interactions. [] These studies help optimize reaction conditions and catalyst design.

Q7: What is the molecular formula and weight of this compound?

A7: this compound has a molecular formula of C15H12N2S and a molecular weight of 252.33 g/mol. []

Q8: Is there any spectroscopic data available to characterize this compound?

A8: Yes, the structure of this compound is well-characterized. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy confirm its structural features. []

Q9: Is this compound stable under standard storage conditions?

A9: this compound is generally stable at room temperature but should be stored under anhydrous conditions to prevent degradation. []

Q10: How does the performance of this compound as a catalyst vary under different reaction conditions?

A10: The efficiency and enantioselectivity of this compound can be influenced by factors such as solvent, temperature, and the presence of additives. Optimization of these parameters is crucial for each specific reaction. [, , ]

Q11: How do modifications in the structure of this compound affect its catalytic activity?

A11: Studies have shown that modifications to the this compound structure can significantly impact its catalytic activity. For example, the introduction of bulky substituents can influence both reactivity and enantioselectivity. []

Q12: Have any specific this compound analogues been developed with improved catalytic properties?

A12: Yes, researchers have developed this compound analogues, such as those with modifications at the phenyl ring (e.g., α-Np-BTM, β-Np-BTM), to enhance selectivity and efficiency for specific reactions. [, ]

Q13: What are the key structural features of this compound essential for its catalytic activity?

A13: The chiral center at the 2-position of the imidazolidine ring, the benzothiazole ring, and the nitrogen lone pairs are crucial for its function as a Lewis base catalyst. []

Q14: Have computational methods been employed to study this compound and its catalytic mechanisms?

A14: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanism of this compound catalysis and its interactions with substrates. [, ]

Q15: Are there any specific formulation strategies for this compound to improve its stability or handling?

A15: While specific formulation strategies for this compound haven't been extensively detailed in the provided research, its sensitivity to moisture suggests that storage under anhydrous conditions is essential for maintaining its activity. []

Q16: Are there any other catalysts that can be used as alternatives to this compound for similar reactions?

A16: While this compound is a highly effective catalyst, other chiral catalysts, such as other isothioureas and chiral phosphoric acids, can be explored as alternatives depending on the specific reaction requirements.

Q17: What are some key resources for researchers interested in using or studying this compound?

A17: Essential resources include:

Q18: When was this compound first recognized as an effective enantioselective catalyst?

A18: The groundbreaking discovery of this compound's exceptional enantioselective acyl transfer catalytic activity was reported in 2000. [] This finding marked a significant advancement in the field of asymmetric catalysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)

![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)